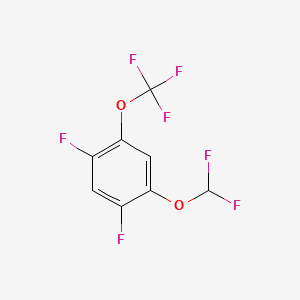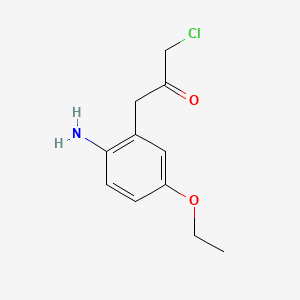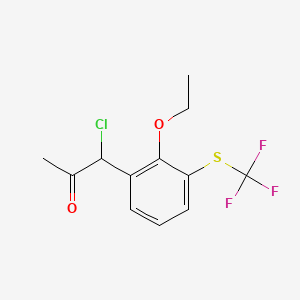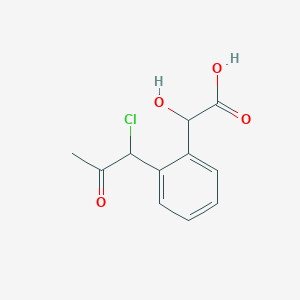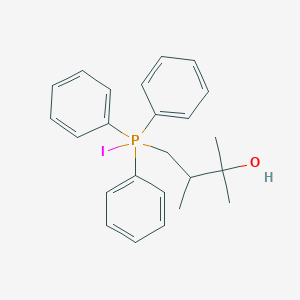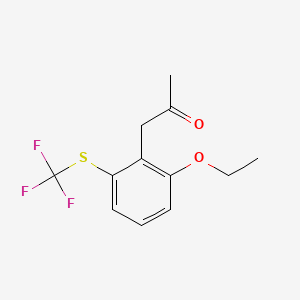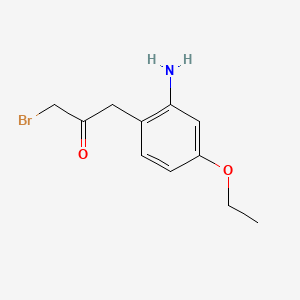
3-Nitro-6-(trifluoromethyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative . Other methods may involve cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of a catalyst to enhance reaction rates .
Major Products
The major products formed from these reactions include aminoquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-Nitro-6-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Potential use in the treatment of diseases such as malaria, cancer, and viral infections.
Industry: Used in the production of liquid crystals and as a component in various dyes.
Mechanism of Action
The mechanism of action of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The quinoline ring structure allows it to interact with DNA and other cellular components, disrupting normal cellular processes and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-7-(trifluoromethyl)quinolin-4-ol
- 3-Nitro-8-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which provides distinct biological activities and chemical properties compared to other similar compounds. The position of the trifluoromethyl group and the nitro group on the quinoline ring significantly influences its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H5F3N2O3 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-1-2-7-6(3-5)9(16)8(4-14-7)15(17)18/h1-4H,(H,14,16) |
InChI Key |
BSEYZIJJVYUXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
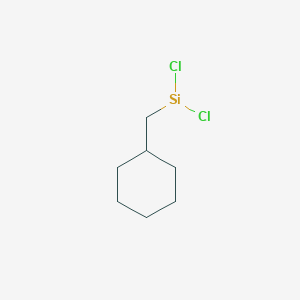
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
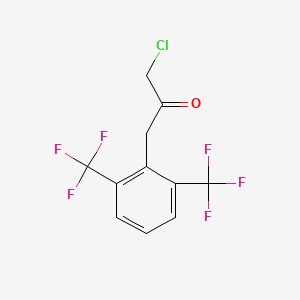
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
